molecular formula C14H23Cl2N3O B1442620 N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride CAS No. 1257856-44-2

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Cat. No.: B1442620
CAS No.: 1257856-44-2
M. Wt: 320.3 g/mol
InChI Key: MXDQHOAPXYKTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride ( 885925-06-4) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C14H21N3O and a molecular weight of 247.34 g/mol for the free base, this piperazine derivative is characterized by its acetamide functionality linked to a 3,5-dimethylphenyl group . The dihydrochloride salt form enhances the compound's stability and solubility for experimental applications. Piperazine-containing compounds are of significant interest in medicinal chemistry and drug discovery. The piperazine moiety is a privileged structure in bioactive molecules, often used to optimize pharmacokinetic properties or as a scaffold to arrange pharmacophoric groups for interaction with biological targets . This specific compound serves as a valuable building block or intermediate for researchers synthesizing and evaluating novel molecules for various biological activities. Its structure, featuring the piperazine core, makes it a useful synthon for the development of potential receptor modulators and enzyme inhibitors. The synthesis of related acetamide-piperazine compounds often involves nucleophilic substitution reactions, where piperazine reacts with a haloacetyl precursor . Industrial-scale production protocols emphasize careful control of reaction conditions, such as temperature and solvent systems, to ensure high yield and purity . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c1-11-7-12(2)9-13(8-11)16-14(18)10-17-5-3-15-4-6-17;;/h7-9,15H,3-6,10H2,1-2H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDQHOAPXYKTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical and Physical Overview

Property Data
CAS Number 1257856-44-2
Molecular Formula C14H23Cl2N3O
Molecular Weight 320.3 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Physical State White crystalline solid

This compound is typically handled as a dihydrochloride salt to enhance its stability and solubility profiles for research applications.

General Synthetic Strategy

The synthesis of this compound generally follows the acylation of piperazine with a suitably substituted haloacetyl derivative of 3,5-dimethylaniline (xylidine). Although detailed literature on the 3,5-dimethyl isomer is limited, closely related synthetic processes for the 2,6-dimethyl isomer provide a robust framework adaptable to the 3,5-substituted compound due to structural similarity.

Detailed Preparation Methodology

The preparation method can be divided into key steps:

Step a) Formation of N-haloacetyl intermediate

  • A haloacetyl derivative of 3,5-dimethylaniline (such as N-chloroacetyl-3,5-dimethylaniline) is prepared or procured as a starting material.
  • Piperazine is reacted with this N-haloacetyl-3,5-dimethylaniline in an aqueous acidic medium, typically containing hydrochloric acid.
  • The molar ratio of piperazine to N-haloacetyl derivative is critical; a ratio around 3:1 is preferred to minimize side-product formation and optimize yield.
  • The reaction is performed at elevated temperatures, generally between 60°C and 90°C, with 80°C being optimal to ensure complete reaction and manageable exothermicity.

Step b) Removal of Solid By-products

  • The reaction mixture often forms a solid adduct as an impurity.
  • This solid is removed by filtration at elevated temperatures (~60°C) to retain the desired product in solution.

Step c) Neutralization

  • The acidic filtrate is neutralized to a pH above 8, typically around pH 10, using bases such as sodium hydroxide.
  • This step is crucial to prepare the mixture for organic extraction.

Step d) Extraction

  • The neutralized aqueous phase is extracted with an organic solvent immiscible or slightly miscible with water.
  • Preferred solvents include toluene, benzene, or ethers.
  • Extraction is performed at elevated temperatures (60°C–80°C) to maximize transfer of the product into the organic phase.

Step e) Crystallization

  • The product is crystallized from the organic solvent by controlled cooling and solvent volume reduction.
  • Seeding may be used to initiate crystallization.
  • Final cooling to 0–5°C promotes complete crystallization.

Step f) Isolation and Drying

  • The crystalline product is separated by filtration.
  • Washing with cold organic solvent (e.g., toluene) removes residual impurities.
  • Drying under vacuum at moderate temperatures (~40°C) yields the pure dihydrochloride salt.

Representative Experimental Data (Adapted from Related 2,6-Dimethyl Isomer Process)

Parameter Condition/Value Outcome/Notes
Piperazine amount 3 equivalents relative to haloacetyl derivative Excess reduces side products
Reaction temperature 80°C Optimal for reaction completion
Reaction time 2 hours Ensures full conversion
Filtration temperature 60°C Removes solid adducts efficiently
Neutralization pH ~10 Prepares for extraction
Extraction solvent Toluene Efficient product extraction
Extraction temperature 70°C Enhances phase separation
Crystallization cooling From 70°C to 0–5°C Promotes high purity crystal formation
Yield ~70% (active yield ~68%) High purity (>97.5% by HPLC)
Melting point 118°C Confirms product identity

This method yields a white crystalline product with high purity suitable for research purposes.

Analytical and Purity Considerations

  • Purity is typically confirmed by HPLC, showing >97.5% purity.
  • Base titration and elemental analysis further verify the composition.
  • The melting point of 118°C aligns with literature values for the dihydrochloride salt.

Notes on Adaptation for N-(3,5-dimethylphenyl) Isomer

While the detailed patent literature predominantly addresses the 2,6-dimethylphenyl isomer, the synthetic approach is transferable to the 3,5-dimethylphenyl analogue with adjustments in the starting haloacetyl derivative. The reaction conditions, solvent systems, and purification steps remain largely consistent due to the similarity in steric and electronic properties of the methyl substituents on the aromatic ring.

Summary Table: Comparative Preparation Parameters for Dimethylphenyl Piperazinyl Acetamides

Aspect N-(2,6-dimethylphenyl) Isomer N-(3,5-dimethylphenyl) Isomer (Expected)
Starting haloacetyl derivative N-chloroacetyl-2,6-xylidine N-chloroacetyl-3,5-xylidine
Piperazine molar ratio ~3:1 ~3:1
Reaction temperature 80°C 80°C
Acid medium HCl aqueous HCl aqueous
Extraction solvent Toluene Toluene
Product isolation Crystallization from organic solvent Crystallization from organic solvent
Yield ~70% Expected ~70%
Purity >97.5% Expected >97.5%

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride serves as a critical intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of ranolazine, a drug approved by the FDA for the treatment of chronic angina. The synthesis process involves the reaction of piperazine derivatives with N-haloacetyl compounds, yielding high-purity intermediates suitable for large-scale production .

Recent studies have highlighted the potential antitubercular properties of compounds related to this compound. For instance, derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM . These findings suggest that modifications to the piperazine structure can enhance antimicrobial efficacy.

Case Study: Antimycobacterial Evaluation

In a study evaluating various piperazine derivatives, one compound demonstrated a reduction in mycobacterial load in animal models, indicating its potential as a therapeutic agent against tuberculosis .

Antineoplastic Properties

The compound's structural features allow it to interact with biological targets involved in cancer progression. Research indicates that piperazine derivatives can interfere with tubulin dynamics, potentially leading to enhanced antitumor activity. Some derivatives exhibited significantly higher activity compared to standard treatments like albendazole and ivermectin .

Table 2: Antineoplastic Activity of Piperazine Derivatives

CompoundActivity (Efficacy %)Comparison Drug
Compound 7c78.3%Ivermectin
Compound 633.8%Albendazole

Neuropharmacological Applications

Piperazine derivatives are also being explored for their neuropharmacological effects. Research has indicated that certain modifications can enhance their affinity for serotonin receptors, which may contribute to anxiolytic or antidepressant effects .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural uniqueness lies in its 3,5-dimethylphenyl group and piperazine-acetamide core . Key comparisons with analogs include:

Compound Name Core Structure Substituents Key Physicochemical Properties Evidence Source
N-(3,5-Dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride Acetamide + piperazine 3,5-dimethylphenyl High solubility (dihydrochloride salt), discontinued commercial status
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Trichloroacetamide 3,5-dimethylphenyl Two molecules per asymmetric unit in crystal structure; influenced by electron-withdrawing groups
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-carboxamide 3,5-dimethylphenyl High lipophilicity; IC50 ~10 µM for PET inhibition
Dimethachlor (N-(2,6-dimethylphenyl)-chloroacetamide) Chloroacetamide 2,6-dimethylphenyl Herbicidal activity; meta-substitution reduces steric hindrance

Key Observations :

  • Substituent Position : The 3,5-dimethylphenyl group (meta-substitution) enhances steric and electronic effects compared to 2,6-dimethylphenyl analogs like dimethachlor, which exhibit herbicidal activity .
  • Core Structure : Piperazine-acetamide derivatives (e.g., SY095863 ) share salt-enhanced solubility, whereas trichloroacetamide analogs (e.g., ) prioritize crystallographic stability.
Crystallographic and Stability Profiles

In crystallographic studies, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibits a unique two-molecule asymmetric unit , contrasting with single-molecule units in 3-chloro or 3-methyl analogs . This implies that bulky substituents like 3,5-dimethylphenyl may influence packing efficiency and stability, a factor critical for formulation.

Functional and Commercial Differences

  • Herbicidal vs. Pharmaceutical Potential: Compounds like dimethachlor and PET-inhibiting carboxamides are agrochemicals, whereas piperazine-acetamide derivatives (e.g., SY095863 ) are often explored for CNS or antimicrobial applications. The target compound’s discontinued status may reflect formulation challenges or niche applicability.
  • Salt Forms : Dihydrochloride salts (e.g., SY095863 ) improve aqueous solubility compared to neutral analogs like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide , which rely on halogenated groups for crystallinity.

Biological Activity

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a compound belonging to the class of piperazine derivatives, known for their diverse biological and pharmaceutical activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₂₃Cl₂N₃O
  • CAS Number : 1257856-44-2
  • Molecular Weight : Approximately 320.26 g/mol
  • Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its structural features:

  • Piperazine Ring : This moiety is common in many biologically active compounds and is known for its ability to interact with various receptors.
  • Dimethylphenyl Group : The presence of this group enhances the compound's interaction with neurotransmitter systems, particularly serotonin receptors.

Target Interactions

Preliminary studies suggest that this compound may interact with serotonin receptors (5-HT), which play a crucial role in mood regulation and have implications in neuropharmacology. Additionally, compounds with similar structures have been shown to interact with tyrosine-protein kinase syk, influencing cellular signaling pathways involved in immune responses.

Antidepressant Potential

Research indicates that this compound serves as a lead compound for developing new antidepressants. Its structural similarity to known antidepressants suggests it may exhibit significant activity against depression-related pathways.

Case Studies and Research Findings

Several studies highlight the biological activity of piperazine derivatives similar to this compound:

StudyFindings
Synthesis and Evaluation of Antipyrine/Pyridazinone HybridsCompounds demonstrated analgesic and anti-inflammatory activities in vivo .
Antimycobacterial ScreeningDerivatives showed significant inhibition of Mycobacterium species with promising MIC values .
Neuropharmacological StudiesPiperazine derivatives exhibited serotonin receptor antagonism linked to anxiety and depression treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride, and how can purity be validated?

  • Methodological Answer : A plausible synthesis involves coupling 2-piperazin-1-ylacetic acid with 3,5-dimethylaniline using a carbodiimide-based coupling agent (e.g., EDC/HOBt) in anhydrous DMF, followed by dihydrochloride salt formation via HCl gas treatment in ethanol. Purity can be validated using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and corroborated by 1H^1H-NMR (DMSO-d6, δ 2.25 ppm for dimethyl groups) and mass spectrometry (ESI-MS for [M+H]+^+). Recrystallization from ethanol/water mixtures enhances crystallinity for structural analysis .

Q. How can the crystal structure and hydrogen-bonding network of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals grown via slow evaporation from ethanol/water (as in analogous amide syntheses) should be analyzed using a diffractometer (e.g., Enraf–Nonius CAD-4). Refinement via SHELXL (SHELX suite) resolves asymmetric units and hydrogen-bonding patterns. For example, trans configurations of amide C=O and N–H bonds, and intermolecular N–H···Cl interactions with dihydrochloride moieties, can be mapped, as seen in related N-(3,5-dimethylphenyl) structures .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Prioritize in vitro assays aligned with structural analogs. For instance, photosynthetic electron transport (PET) inhibition in spinach chloroplasts (measuring oxygen evolution via Clark electrode) could be adapted from studies on N-(3,5-dimethylphenyl)carboxamides . Dose-response curves (IC50) and comparisons with known inhibitors (e.g., DCMU) establish baseline activity.

Advanced Research Questions

Q. How do substituent positions (meta vs. para) on the aryl ring influence this compound’s bioactivity and crystallinity?

  • Methodological Answer : Meta-substituted derivatives (e.g., 3,5-dimethyl) often enhance steric stability and electron-withdrawing effects, as shown in trichloro-acetamide crystallography studies. Compare synthetic analogs with para-substituents via SCXRD (lattice constants, space groups) and DFT calculations (electron density maps). Meta-substituents may reduce torsional strain, favoring planar amide conformations and stronger intermolecular interactions .

Q. What mechanistic insights exist for its potential inhibition of electron transport chains?

  • Methodological Answer : If PET inhibition is observed, perform fluorescence quenching assays (e.g., chlorophyll a fluorescence decay kinetics) to identify photosystem II (PSII) targeting. Competitive binding studies with plastoquinone analogs (e.g., at the QB_B site) and molecular docking (using PSII D1 protein models) can elucidate binding modes. Lipophilicity (logP) optimization, guided by Hansch analysis, may improve activity, as seen in hydroxynaphthalene-carboxamides .

Q. How can computational modeling resolve contradictions in solubility and stability data?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (water/ethanol) predict solubility trends. Pair with experimental pH-solubility profiles (USP shake-flask method) and thermal stability assays (TGA/DSC). For example, discrepancies in ethanol vs. aqueous solubility may arise from polymorphic forms, detectable via PXRD .

Q. What strategies address conflicting crystallographic data between this compound and its analogs?

  • Methodological Answer : Cross-validate using high-resolution SCXRD (≤0.8 Å) and Hirshfeld surface analysis to distinguish packing motifs. For instance, asymmetric unit variations (e.g., Z’ = 1 vs. 2) in related trichloro-acetamides highlight substituent-dependent lattice distortions. Redundant refinement (SHELXL) and twinning detection (Rint_{int} analysis) mitigate data quality issues .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrochloride hydrolysis.
  • Characterization : Include 13C^{13}C-NMR for piperazine ring confirmation (δ 45–55 ppm for CH2_2N).
  • Biological Assays : Use spinach chloroplasts within 4 hours of isolation to maintain PSII integrity .
  • Computational Tools : Gaussian 16 for DFT, AutoDock Vina for docking, and Mercury for crystal packing visualization.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Reactant of Route 2
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N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

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